3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a hybrid heterocyclic molecule combining a pyrido[1,2-a]pyrimidin-4-one core with a 3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene substituent. The Z-configuration of the methylidene bridge and the presence of a long octylamino chain at position 2 distinguish it structurally. Such hybrids are typically synthesized via condensation reactions between aldehyde-functionalized pyridopyrimidinones and thiazolidinone precursors, often under microwave or reflux conditions .
Properties
Molecular Formula |
C27H29ClN4O2S2 |
|---|---|
Molecular Weight |
541.1 g/mol |
IUPAC Name |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[[2-(octylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29ClN4O2S2/c1-2-3-4-5-6-10-15-29-24-20(25(33)31-16-11-9-14-23(31)30-24)17-22-26(34)32(27(35)36-22)18-19-12-7-8-13-21(19)28/h7-9,11-14,16-17,29H,2-6,10,15,18H2,1H3/b22-17- |
InChI Key |
DUNOBWSOHLOHGO-XLNRJJMWSA-N |
Isomeric SMILES |
CCCCCCCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl |
Canonical SMILES |
CCCCCCCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Biological Activity
The compound 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to explore the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 531.0 g/mol. The compound features a thiazolidine ring, pyrimidine structure, and various functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H23ClN4O4S2 |
| Molecular Weight | 531.0 g/mol |
| IUPAC Name | (5Z)-3-[(2-chlorophenyl)methyl]-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| CAS Number | 488109-18-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization to form the thiazolidine ring and nucleophilic substitution to introduce the chlorobenzyl group. The synthesis process can be optimized for yield and purity through various techniques such as crystallization and chromatography.
Antimicrobial Activity
Research indicates that derivatives of thiazolidine compounds exhibit significant antibacterial properties. For instance, a study found that related compounds demonstrated activity against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming standard antibiotics like ampicillin and streptomycin by 10–50 times. The most active derivative showed a minimum inhibitory concentration (MIC) ranging from 0.004 to 0.03 mg/mL against sensitive strains like Enterobacter cloacae .
Table: Antibacterial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
|---|---|---|---|
| Compound 8 | 0.004–0.03 | 0.008–0.06 | E. cloacae |
| Compound 12 | 0.015 | Not reported | Bacillus cereus |
| Compound 3 | 0.015 | Not reported | Staphylococcus aureus |
Antifungal Activity
The compound also exhibits antifungal properties with MIC values ranging from 0.004 to 0.06 mg/mL against various fungi. Notably, it was effective against Trichoderma viride, while showing lower efficacy against Aspergillus fumigatus, indicating a selective antifungal action .
Anticancer Activity
In addition to antimicrobial effects, the compound's analogs have demonstrated potential anticancer activity. A study involving B16F10 melanoma cells indicated that certain derivatives inhibited melanin production by targeting intracellular tyrosinase activity, suggesting applications in hyperpigmentation disorders . The most potent analogs had IC50 values significantly lower than standard inhibitors like kojic acid.
Table: Tyrosinase Inhibition Activity
| Analog | IC50 (µM) | Activity Level |
|---|---|---|
| Analog 1 | 3.82 | Stronger than kojic acid |
| Analog 3 | 0.08 | Highly potent |
| Analog 2 | 3.77 | Comparable to Analog 1 |
Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
- Antimicrobial Efficacy : A comparative study highlighted that certain thiazolidine derivatives exhibited enhanced antibacterial properties against various pathogens compared to traditional antibiotics .
- Antimelanogenic Effects : In vitro experiments showed that specific analogs effectively inhibited melanin production in B16F10 cells, implicating their potential use in skin whitening treatments .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 526.07 g/mol. The compound features a complex structure that includes thiazolidinone and pyrido-pyrimidine moieties, which are known for their biological activity.
Antibacterial Activity
Research has demonstrated that derivatives of thiazolidinones exhibit significant antibacterial properties. For instance, a study highlighted that compounds similar to the target molecule showed efficacy against various Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that specific substituents on the thiazolidinone ring enhance antibacterial activity, suggesting that modifications to the target compound could yield even more potent derivatives .
Case Study: Antibacterial Efficacy
A recent investigation into the antibacterial properties of thiazolidinone derivatives revealed that certain modifications could lead to enhanced activity against resistant bacterial strains. The study found that compounds with specific aromatic substitutions exhibited superior inhibition of bacterial growth compared to their parent compounds .
Antifungal Applications
The compound's potential as an antifungal agent has also been explored. Research indicates that thiazolidinone derivatives, including those structurally related to the target compound, have shown promising antifungal activity against various phytopathogenic fungi. A particular study reported a derivative achieving an effective concentration (EC50) of 0.85 µg/mL against Alternaria solani, highlighting the potential for developing new antifungal treatments based on this scaffold .
Comparative Efficacy Table
Comparison with Similar Compounds
Structural Analogues in the Pyrido[1,2-a]pyrimidin-4-one Family
The compound shares its core with several derivatives, differing in substituents and biological activity. Key analogues include:
Key Structural Differences :
- Position 3: The 2-chlorobenzyl group provides steric hindrance and electron-withdrawing effects, which may stabilize the thiazolidinone ring and modulate target binding .
Physicochemical Properties
- Electrochemical Behavior: Rhodanine-based thioxo-thiazolidinones (e.g., in ) display distinct redox potentials due to sulfur participation.
- Solubility: The octylamino chain likely reduces aqueous solubility relative to ethylamino or allylamino derivatives, necessitating formulation adjustments for in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
